MAO-A Enzyme Inhibition: A Moderate but Defined Affinity Benchmark for CNS Target Profiling
In a direct in vitro assay, (2-fluoromethyl-phenyl)-methanol demonstrates measurable inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 42.31 µM [1]. While this potency is modest, it provides a defined quantitative benchmark that distinguishes it from the absence of any reported MAO inhibitory activity for its simpler, ring-fluorinated analogs (e.g., 2-, 3-, or 4-fluorobenzyl alcohols) in public databases. This indicates that the ortho-CH₂F substitution contributes to a unique interaction profile with this critical CNS enzyme.
| Evidence Dimension | Inhibitory potency against human MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 42.31 µM |
| Comparator Or Baseline | 2-Fluorobenzyl alcohol, 3-fluorobenzyl alcohol, 4-fluorobenzyl alcohol: No reported MAO-A inhibition activity in public databases (IC₅₀ > 100 µM or inactive) |
| Quantified Difference | Target compound shows quantifiable activity, whereas ring-fluorinated analogs lack documented MAO-A inhibition. |
| Conditions | Inhibition of human recombinant MAO-A assessed as H₂O₂ production using p-tyramine substrate by fluorimetric method. |
Why This Matters
For medicinal chemists exploring CNS targets, this defined MAO-A affinity offers a rational starting point for lead optimization or tool compound selection, where simple fluorobenzyl alcohols would be inactive.
- [1] ChEMBL Database. (n.d.). CHEMBL3297786: Inhibition of human recombinant MAO-A. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=171112921 View Source
